N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Attachment of the Phenyl Group: : The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.
-
Formation of the Benzamide Core: : The benzamide core is formed by reacting the oxadiazole intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine (TEA).
-
Introduction of the Methoxyethyl Group: : The final step involves the alkylation of the amide nitrogen with 2-methoxyethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can target the oxadiazole ring or the benzamide core, potentially leading to the formation of amines or alcohols.
-
Substitution: : The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring and the benzamide core are key structural features that enable binding to these targets, potentially inhibiting or modulating their activity. The methoxyethyl group may enhance the compound’s solubility and cellular uptake, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide: Similar structure but with an acetamide core instead of a benzamide.
N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoate: Similar structure but with a benzoate ester instead of a benzamide.
N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline: Similar structure but with an aniline core instead of a benzamide.
Uniqueness
N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is unique due to its combination of a benzamide core, an oxadiazole ring, and a methoxyethyl group. This combination imparts specific chemical and biological properties that are distinct from other similar compounds, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-12-11-19-17(22)14-9-5-6-10-15(14)18-20-16(21-24-18)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYQQKQIXQEVRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.